molecular formula C22H38O2 B14684198 2-(Hydroxymethyl)-3-pentadecylphenol CAS No. 35151-93-0

2-(Hydroxymethyl)-3-pentadecylphenol

Cat. No.: B14684198
CAS No.: 35151-93-0
M. Wt: 334.5 g/mol
InChI Key: YIEWUELOOZCOTH-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-3-pentadecylphenol is an organic compound that belongs to the class of phenols It is characterized by a hydroxymethyl group attached to the second carbon and a pentadecyl chain attached to the third carbon of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-3-pentadecylphenol can be achieved through several methods. One common approach involves the alkylation of phenol with a pentadecyl halide under basic conditions, followed by the introduction of a hydroxymethyl group through a formylation reaction. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide and a suitable solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reactions, and the process parameters are optimized to achieve efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3-pentadecylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The phenolic hydroxyl group can be reduced to a hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-(Carboxymethyl)-3-pentadecylphenol.

    Reduction: 2-(Hydroxymethyl)-3-pentadecylcyclohexane.

    Substitution: 2-(Alkoxymethyl)-3-pentadecylphenol.

Scientific Research Applications

2-(Hydroxymethyl)-3-pentadecylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-3-pentadecylphenol involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. The hydroxymethyl group may also participate in hydrogen bonding with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-3-dodecylphenol
  • 2-(Hydroxymethyl)-3-tetradecylphenol
  • 2-(Hydroxymethyl)-3-hexadecylphenol

Uniqueness

2-(Hydroxymethyl)-3-pentadecylphenol is unique due to its specific chain length, which imparts distinct physicochemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, melting point, and biological activity, making it suitable for specific applications.

Properties

CAS No.

35151-93-0

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

2-(hydroxymethyl)-3-pentadecylphenol

InChI

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-22(24)21(20)19-23/h15,17-18,23-24H,2-14,16,19H2,1H3

InChI Key

YIEWUELOOZCOTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)CO

Origin of Product

United States

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